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Compound Name:
Bis(4-methoxyphenyl)phosphine

oxide

Cat. No.: B169279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role and
Relevance of Bis(4-methoxyphenyl)phosphine
Oxide
Bis(4-methoxyphenyl)phosphine oxide is a diarylphosphine oxide that serves as a key

building block and reagent in synthetic organic chemistry. Its structural motif, featuring a

phosphoryl group flanked by two electron-rich methoxy-substituted phenyl rings, imparts

unique reactivity and physical characteristics. For professionals in drug discovery and

development, understanding these properties is paramount. The polarity, solubility, and

spectroscopic fingerprint of this molecule dictate its handling, purification, reaction monitoring,

and potential for incorporation into more complex molecular architectures. This guide provides

an in-depth analysis of the core physical properties of Bis(4-methoxyphenyl)phosphine
oxide, offering both empirical data and the scientific rationale behind its characterization.

Core Physical and Thermal Properties
The fundamental physical state and thermal behavior of a compound are the first parameters

considered in any laboratory setting. These properties influence storage, handling, and reaction

conditions.
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Appearance and Storage: Bis(4-methoxyphenyl)phosphine oxide typically presents as a

white to off-white or colorless crystalline solid[1][2]. Due to its stability, it can be stored under

normal laboratory conditions, though for long-term storage, it is recommended to keep it in a

cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent any potential

degradation[1].

Thermal Analysis: The melting point is a critical indicator of purity. For Bis(4-
methoxyphenyl)phosphine oxide, the melting point is consistently reported in the range of

124-125 °C[1]. A sharp melting point within this range is indicative of high purity. A predicted

boiling point is approximately 401.0 ± 55.0 °C, though decomposition may occur at such high

temperatures[1].

Property Value Source(s)

Appearance
White to off-white crystalline

solid
[1][2]

Melting Point 124-125 °C [1]

Boiling Point 401.0 ± 55.0 °C (Predicted) [1]

Storage 2-8°C under inert atmosphere [1]

Solubility Profile: A Guide for Reaction and
Purification
The solubility of a reagent is a crucial factor in designing synthetic routes and purification

protocols. While a comprehensive quantitative solubility profile in a wide range of solvents is

not extensively published, its behavior during synthesis and purification provides valuable

insights.

The synthesis of Bis(4-methoxyphenyl)phosphine oxide often involves extraction with

dichloromethane (CH₂Cl₂) and purification via chromatography using eluents such as 2%

methanol in dichloromethane, followed by recrystallization from hot ethyl acetate (EtOAc)[3].

This indicates good solubility in chlorinated solvents and ethyl acetate, particularly at elevated

temperatures for the latter, and lower solubility in the cold solvent, which is ideal for

crystallization. Phosphine oxides, in general, can be challenging to separate from reaction
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mixtures due to their polarity. For instance, the related triphenylphosphine oxide is poorly

soluble in non-polar solvents like hexane and cold diethyl ether, a property often exploited for

its removal by trituration or filtration[4].

Based on these observations and the polar nature of the P=O bond, a qualitative solubility

profile can be inferred:

High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF)

Moderate to High Solubility: Ethyl Acetate, Acetone

Low to Insoluble: Hexanes, Petroleum Ether, Water[1]

This profile is instrumental for scientists. For instance, its high solubility in dichloromethane

makes it an excellent solvent for running reactions, while its lower solubility in non-polar

solvents like hexanes allows for precipitation or efficient separation on silica gel during column

chromatography.

Caption: Solvent selection based on polarity for different applications.

Spectroscopic Characterization: The Molecular
Fingerprint
Spectroscopic data provides an unambiguous identification of a molecule and offers insights

into its electronic structure and bonding. For Bis(4-methoxyphenyl)phosphine oxide, Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic

molecules in solution. The symmetry of Bis(4-methoxyphenyl)phosphine oxide simplifies its

¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals

corresponding to the aromatic protons and the methoxy group protons.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.01 Doublet (d) ¹JHP = 473 P-H proton

7.60
Doublet of Doublets

(dd)
J = 13.8, 8.2

4H, Aromatic protons

ortho to the phosphine

oxide group

6.97
Doublet of Doublets

(dd)
J = 7.8, 2.4

4H, Aromatic protons

meta to the phosphine

oxide group

3.83 Singlet (s) -
6H, Methoxy (O-CH₃)

protons

Solvent: CDCl₃, Reference: TMS (0.00 ppm), Frequency: 400 MHz[3]

The large coupling constant observed for the proton directly attached to the phosphorus atom

is a characteristic feature of secondary phosphine oxides. The two distinct signals for the

aromatic protons, each integrating to 4H, confirm the para-substitution pattern on the two

equivalent phenyl rings.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly diagnostic technique for phosphorus-

containing compounds. Bis(4-methoxyphenyl)phosphine oxide exhibits a single resonance

in the ³¹P NMR spectrum.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz

21.0 Doublet (d) J = 477.4

Solvent: CDCl₃, Reference: 85% H₃PO₄ (0.00 ppm), Frequency: 162 MHz[3][5]

The observed chemical shift is typical for a diarylphosphine oxide. The splitting into a doublet is

due to the coupling with the proton directly bonded to the phosphorus atom.

¹³C NMR Spectroscopy: While specific ¹³C NMR data for Bis(4-methoxyphenyl)phosphine
oxide is not readily available in the searched literature, the data for the closely related Tris(4-
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methoxyphenyl)phosphine oxide provides a strong basis for interpretation[5]. The chemical

environments of the carbon atoms in the 4-methoxyphenyl groups are expected to be very

similar.

Expected ¹³C NMR Data for Bis(4-methoxyphenyl)phosphine oxide (based on Tris-

analogue):

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~162.8 Doublet (d) JP-C ≈ 3.0

C-O (aromatic carbon

attached to the

methoxy group)

~132.6 Doublet (d) JP-C ≈ 13.0

C-H (aromatic

carbons ortho to the

phosphine oxide

group)

~122.9 Doublet (d) JP-C ≈ 107.0

C-P (aromatic carbon

directly attached to

phosphorus)

~114.4 Doublet (d) JP-C ≈ 14.0

C-H (aromatic

carbons meta to the

phosphine oxide

group)

~55.3 Singlet (s) -
O-CH₃ (methoxy

carbon)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm), Frequency: 100 MHz[5]

The carbon signals are split due to coupling with the phosphorus atom. The magnitude of the

coupling constant (JP-C) is dependent on the number of bonds separating the carbon and

phosphorus atoms, with one-bond couplings (C-P) being the largest.

Caption: A typical workflow for NMR-based structural elucidation.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

detecting their characteristic vibrational frequencies. A detailed peak table for Bis(4-
methoxyphenyl)phosphine oxide is not available, but the expected key absorptions can be

predicted based on its structure.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Intensity Vibration

~3050-3000 Medium Aromatic C-H Stretch

~2960-2850 Medium Aliphatic C-H Stretch (O-CH₃)

~2340 Strong P-H Stretch

~1600, ~1500 Strong, Medium Aromatic C=C Bending

~1250 Strong
Asymmetric C-O-C Stretch

(Aryl ether)

~1180 Very Strong
P=O Stretch (Phosphoryl

group)

~1030 Strong
Symmetric C-O-C Stretch (Aryl

ether)

~830 Strong
C-H Out-of-plane bend (para-

disubstituted ring)

The most diagnostic peaks in the IR spectrum of a phosphine oxide are the P=O and P-H

stretching vibrations[6]. The P=O stretch is typically a very strong and sharp absorption. The

presence of the electron-donating methoxy groups can slightly influence the exact position of

this band. The aromatic C-H and C=C vibrations, along with the strong C-O stretches of the

methoxy groups, will also be prominent features of the spectrum.

Crystallography and Solid-State Structure
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As of early 2026, a specific X-ray crystal structure for Bis(4-methoxyphenyl)phosphine oxide
(CAS 15754-51-5) has not been deposited in the Cambridge Crystallographic Data Centre

(CCDC). However, the crystal structures of many related phosphine oxides, such as

triphenylphosphine oxide, have been extensively studied[4]. These structures typically reveal a

tetrahedral geometry around the phosphorus atom. The solid-state packing is often influenced

by intermolecular interactions, including potential weak hydrogen bonding involving the

phosphoryl oxygen and C-H bonds of adjacent molecules. The determination of the crystal

structure of Bis(4-methoxyphenyl)phosphine oxide would be a valuable contribution to the

field, providing precise bond lengths, angles, and insights into its solid-state packing and

intermolecular forces.

Conclusion
Bis(4-methoxyphenyl)phosphine oxide is a well-characterized compound with a distinct set

of physical properties that are crucial for its application in research and development. Its

defined melting point, predictable spectroscopic signature (¹H, ³¹P, and estimated ¹³C NMR; and

characteristic IR absorptions), and qualitative solubility profile provide the necessary

parameters for its effective use in organic synthesis. This guide has synthesized the available

data to present a comprehensive technical overview, empowering researchers and drug

development professionals to confidently employ this versatile reagent in their work. The

elucidation of its single-crystal X-ray structure remains a future opportunity for further

deepening our understanding of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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